molecular formula C18H25Cl3N6 B2941679 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride CAS No. 1431697-77-6

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride

Cat. No.: B2941679
CAS No.: 1431697-77-6
M. Wt: 431.79
InChI Key: URIONEIMXRTDNB-UHFFFAOYSA-N
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Description

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Piperazine Moiety: The benzimidazole intermediate is then reacted with 4-methylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization: The resulting compound is further functionalized to introduce the benzene-1,2-diamine group, followed by conversion to the trihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential as a pharmacophore due to the presence of the benzimidazole and piperazine moieties, which are known to exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzimidazole core is a common feature in many drugs, and the piperazine ring is known to enhance the bioavailability and pharmacokinetic properties of compounds.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The benzimidazole moiety could inhibit enzyme activity by binding to the active site, while the piperazine ring might enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride apart is its unique combination of the benzimidazole and piperazine moieties, which confer a range of biological activities and potential applications. Its structure allows for extensive functionalization, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6.3ClH/c1-23-6-8-24(9-7-23)13-3-5-16-17(11-13)22-18(21-16)12-2-4-14(19)15(20)10-12;;;/h2-5,10-11H,6-9,19-20H2,1H3,(H,21,22);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIONEIMXRTDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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